3-amino-4-bromo-2,6-difluorobenzoic acid
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Overview
Description
3-amino-4-bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-bromo-2,6-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluorobenzoic acid to introduce the bromine atom at the 4-position. This is followed by nitration to introduce a nitro group at the 3-position. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-bromo-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like iron powder or palladium on carbon are typically used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-amino-4-bromo-2,6-difluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a building block for the synthesis of molecules used in biological assays and studies.
Mechanism of Action
The mechanism of action of 3-amino-4-bromo-2,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, bromo, and difluoro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-2,6-difluorobenzoic acid: Lacks the bromine substituent, which can affect its reactivity and applications.
4-bromo-2,6-difluorobenzoic acid:
3-amino-4-chloro-2,6-difluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and applications.
Uniqueness
3-amino-4-bromo-2,6-difluorobenzoic acid is unique due to the combination of amino, bromo, and difluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific fields.
Properties
CAS No. |
1502092-66-1 |
---|---|
Molecular Formula |
C7H4BrF2NO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
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